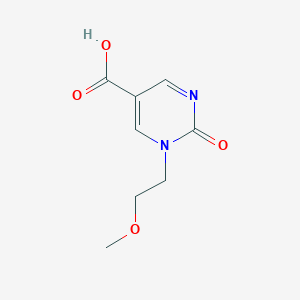

1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of related compounds involves various methods. For instance, Methoxyacetic acid can be produced by the conversion of monochloroacetic acid with twice the molar amount of sodium methoxide in methanol . Another method involves the oxidation of methyl glycol with air or oxygen in the presence of platinum catalysts .Scientific Research Applications

Synthesis of Novel Compounds

The compound has been utilized in the synthesis of novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, demonstrating significant potential in the development of anti-inflammatory and analgesic agents. These new compounds have been tested for their cyclooxygenase-1/2 (COX-1/COX-2) inhibitory activities, analgesic properties, and anti-inflammatory effects, showing promising results in comparison to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).

Improvement of Synthesis Methods

Research has led to an improved preparation of related compounds, such as 2-oxo-6-thioxo-hexahydropyrimidine-4-carboxylic acid, which is a potent inhibitor of dihydroorotase. This advancement in synthesis methods has broad implications for developing more efficient pharmaceutical compounds (Batty et al., 1997).

Ring Expansion and Contraction

Studies have focused on the ring expansion and contraction of similar compounds, leading to the creation of new derivatives with potential pharmaceutical applications. These derivatives undergo acid-catalyzed ring contraction, forming various functionalized compounds with potential biological activity (Bullock et al., 1972).

Nucleophile-Mediated Reactions

Research has developed a general approach to synthesizing tetrahydro-1H-1,3-diazepin-2-ones, which are derived from compounds similar to 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. These compounds have been used in nucleophile-mediated reactions, expanding the scope of synthetic chemistry and pharmaceutical applications (Fesenko et al., 2017).

Antiviral Activity

In the realm of antiviral research, derivatives of pyrimidine, closely related to the compound , have been synthesized and found to have significant inhibitory activity against retroviruses, including HIV. This highlights the potential of these compounds in developing new antiviral therapies (Hocková et al., 2003).

Photocleavage in Aqueous Solution

Studies on 1-acyl-7-nitroindolines, structurally related to the compound, have shown that they can be used as photolabile precursors of carboxylic acids, indicating their potential in the development of photo-responsive molecules for various applications, including drug delivery systems (Papageorgiou & Corrie, 2000).

Mechanism of Action

Target of Action

It’s known that similar compounds, such as 2’-o-(2-methoxyethyl) (2’-o-moe) nucleoside analogs, are often used in the development of antisense oligonucleotides . These oligonucleotides are designed to bind to specific RNA sequences, thereby regulating gene expression .

Mode of Action

2’-o-moe nucleoside analogs are known to interact with their targets (rna sequences) through complementary base pairing . This interaction can inhibit the processing of the target RNA, thereby controlling the expression of the associated gene .

Biochemical Pathways

It’s known that antisense oligonucleotides, including those containing 2’-o-moe modifications, can influence various biochemical pathways by modulating the expression of target genes .

Pharmacokinetics

It’s known that 2’-o-moe antisense oligonucleotides have improved pharmacokinetic properties, including enhanced nuclease resistance and improved tissue distribution . These properties can enhance the bioavailability of the compound, allowing it to effectively reach and interact with its targets.

Result of Action

The action of similar compounds, such as 2’-o-moe antisense oligonucleotides, can result in the downregulation or upregulation of target genes, leading to changes in cellular function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1-(2-Methoxyethyl)-2-oxo-1,2-dihydropyrimidine-5-carboxylic acid. For instance, factors such as temperature, pH, and the presence of other molecules can affect the stability of the compound and its ability to interact with its targets . .

Properties

IUPAC Name |

1-(2-methoxyethyl)-2-oxopyrimidine-5-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-14-3-2-10-5-6(7(11)12)4-9-8(10)13/h4-5H,2-3H2,1H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNDPJHCOQHPQEP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1C=C(C=NC1=O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 4-((1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)amino)benzoate](/img/structure/B2953529.png)

![2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2953531.png)

![N-butyl-5-oxo-N-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2953537.png)

![1-(4-Chlorophenyl)-4-(pyridin-2-ylmethylsulfanyl)pyrazolo[3,4-d]pyrimidine](/img/structure/B2953539.png)

![2-ethyl-N-[2-(4-phenoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide](/img/structure/B2953544.png)

![2-amino-6-(2-methoxyethyl)-7-methyl-5-oxo-4-(4-(trifluoromethyl)phenyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2953548.png)